molecular formula C12H11NO B120020 2-Acetamidonaphthalene CAS No. 581-97-5

2-Acetamidonaphthalene

Cat. No. B120020
CAS RN: 581-97-5
M. Wt: 185.22 g/mol
InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamidonaphthalene is an aromatic amine that has been studied due to its relevance in the metabolism of 2-naphthylamine, a known carcinogen for bladder cancer in humans. The interest in 2-acetamidonaphthalene stems from the hypothesis that the carcinogenic effects of 2-naphthylamine are exerted through its metabolites, which are excreted in the urine. One such metabolite, 2-acetamido-6-hydroxy-5-naphthyl hydrogen sulphate, has been isolated from 2-acetamidonaphthalene and detected as a metabolite of 2-naphthylamine, indicating its potential role in the biochemical pathway leading to carcinogenesis .

Synthesis Analysis

The synthesis of compounds related to 2-acetamidonaphthalene has been explored through various chemical reactions. For instance, 2-acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene, a compound structurally related to 2-acetamidonaphthalene, was synthesized using a Diels-Alder reaction followed by enolisation. This synthesis demonstrates the versatility of Diels-Alder reactions in creating complex naphthalene derivatives and highlights the potential pathways for synthesizing 2-acetamidonaphthalene and its analogs .

Molecular Structure Analysis

The molecular structure of 2-acetamidonaphthalene and its derivatives is crucial for understanding their chemical behavior and biological activity. The stereochemistry of related compounds, such as the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols, has been studied through electrochemical reduction, yielding good results. The stereoselectivity of these reactions has been quantified, and stereochemical assignments have been made using nuclear magnetic resonance (NMR) methods, providing insights into the molecular structure of these naphthalene derivatives .

Chemical Reactions Analysis

Chemical reactions involving 2-acetamidonaphthalene derivatives have been investigated, particularly in the context of electrochemical processes. The electrochemical reduction of 2-acetylnaphthalene, a closely related compound, results in the formation of diols with significant stereoselectivity. These findings contribute to the understanding of the chemical reactivity of naphthalene derivatives and may inform future studies on the chemical reactions of 2-acetamidonaphthalene itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamidonaphthalene derivatives are of interest due to their potential biological activities. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor structurally related to 2-acetamidonaphthalene, has been identified as a potent inhibitor of aminopeptidase N (APN). This compound exhibits anti-angiogenic activity, inhibiting the invasion of endothelial cells at low micromolar concentrations. Such studies on the physical and chemical properties of naphthalene derivatives can lead to the development of new therapeutic agents .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

A study by Zi Guo-fu (2010) detailed a facile method for the preparation of 2-naphthylamine, a process that includes the use of 2-acetamidonaphthalene as an intermediate. This method is advantageous due to its easy operation, safe working conditions, and suitability for standard laboratory preparation, highlighting the importance of 2-acetamidonaphthalene in organic synthesis processes (Zi, 2010).

Pharmacological Research

A 2012 study by S. Gomathy et al. synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, one of which is a variant of 2-acetamidonaphthalene. These compounds were evaluated for their potential anti-Parkinson's activity, with some showing significant free radical scavenging activity and potential therapeutic benefits (Gomathy et al., 2012).

Biological and Pharmacological Activity Research

Research by Р. В. Луценко et al. (2022) investigated the average effective dose of a derivative of 2-acetamidonaphthalene for potential anxiolytic activity. This study, conducted on rats, revealed insights into the dosage and efficacy of this compound, suggesting its possible application in anxiety-related pharmacological research (Луценко et al., 2022).

Drug Discovery and Development

A study by B. Kenda et al. (2004) discussed the discovery of 4-substituted pyrrolidone butanamides, highlighting the role of 2-acetamidonaphthalene analogues in the development of new antiepileptic drugs. This research demonstrates the importance of 2-acetamidonaphthalene derivatives in identifying compounds with potential antiseizure properties (Kenda et al., 2004).

Bioimaging and Cellular Studies

A 2013 study by Guo-jiang Mao et al. developed a two-photon bioimaging probe using a naphthalene derivative for monitoring H2S in living cells. This work underscores the utility of naphthalene derivatives, like 2-acetamidonaphthalene, in advanced imaging techniques, crucial for understanding physiological and pathological functions (Mao et al., 2013).

Antihypertensive Therapy

In 2008, José A Hernández Prada et al. identified small-molecule angiotensin-converting enzyme 2 activators, including a naphthalene derivative, as potential novel antihypertensive agents. This indicates the role of naphthalene derivatives in cardiovascular disease therapy (Prada et al., 2008).

Safety And Hazards

The safety and hazards information of 2-Acetamidonaphthalene is not directly available. However, there are general principles and methods for analyzing the safety and hazards of chemical compounds9.


Future Directions

The future directions of 2-Acetamidonaphthalene are not directly available. However, there are general principles and methods for analyzing the future directions of chemical compounds10.


Relevant Papers



properties

IUPAC Name

N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOESIZLAHURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206826
Record name 2-Acetylaminonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidonaphthalene

CAS RN

581-97-5
Record name N-2-Naphthalenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylaminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamidonaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetylaminonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-naphthylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETAMIDONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB034180PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3.05 g (21.3 mmol) of 2-aminonaphthalene and 3.56 mL (25.6 mmol) of triethylamine in 100 mL of CH2Cl2 is cooled to 0° C., and 1.59 mL (22.4 mmol) of acetyl chloride is added dropwise. The reaction is allowed to warm to room temperature and is stirred under an atmosphere of nitrogen for 4 hours. The mixture is diluted with 100 mL of CH2Cl2 and washed with 50 mL each of 1 N HCl, H2O, saturated aqueous NaHCO3 and brine. The organic layer is dried over MgSO4, filtered and the solvent evaporated to give 2-acetylaminonaphthalene as a brown solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-naphthylamine (1.43 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in 10 mL of CH2Cl2 is cooled to 0° C. under an atmosphere of nitrogen. To this solution is added dropwise a solution of acetyl chloride (0.86 g, 11 mmol) in 10 mL of CH2Cl2. The mixture is allowed to warm to room temperature and stirred overnight. The mixture is concentrated in vacuo and then 1 N HCl is added to the residue to bring the mixture to pH 4. The mixture is extracted 3 times with 20 mL of EtOAc and the combined organic layers are washed with 20 mL each of H2O, saturated aqueous NaHCO3 and saturated brine. The organic layer is dried over MgSO4, filtered and the solvents are removed in vacuo to give 2-acetylaminonaphthalene as a solid which is used without further purification. A solution of NaClO3 in (0.33 g, 30 mmol) in 0.77 mL of H2O is added dropwise to a mixture of 1.0 g of 2-acetylaminonaphthalene in 5 mL of concentrated HCl and 6 mL of HOAc at 0° C. The mixture is allowed to warm to room temperature and stirred overnight under an atmosphere of nitrogen. The mixture is poured over 20 g of ice and is extracted three times with 20 mL of CH2Cl2. The combined organic layers are washed with 20 mL each of water, saturated aqueous sodium bicarbonate and saturated brine, and dried over magnesium sulfate. The mixture is filtered and the solvents are removed in vacuo to give an oil which is purified by flash chromatography on silica gel (CH2Cl2) to give 1-chloro 2-acetylaminonaphthalene as a solid. A mixture of 0.17 g (0.77 mmol) of 1-chloro 2-acetylaminonaphthalene in 3.9 mL of 6 N HCl is heated to 85° C. and is stirred for 8 hours. The mixture is cooled to 0° C. and solid Na2CO3 is carefully added to bring the mixture to pH 8. The mixture is extracted 3 times with 20 mL of CH2Cl2. The combined organic layers are washed with 15 mL of saturated brine, dried over Na2SO4 and the solvents are removed in vacuo to give 1-chloro 2-aminonaphthalene as a solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamidonaphthalene
Reactant of Route 2
Reactant of Route 2
2-Acetamidonaphthalene
Reactant of Route 3
Reactant of Route 3
2-Acetamidonaphthalene
Reactant of Route 4
Reactant of Route 4
2-Acetamidonaphthalene
Reactant of Route 5
Reactant of Route 5
2-Acetamidonaphthalene
Reactant of Route 6
Reactant of Route 6
2-Acetamidonaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.